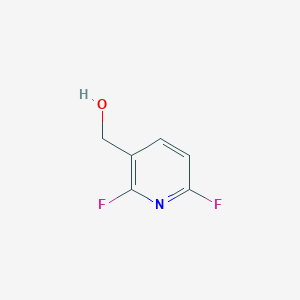

(2,6-Difluoro-3-pyridyl)methanol

Description

(2,6-Difluoro-3-pyridyl)methanol is a fluorinated pyridine derivative characterized by fluorine atoms at the 2- and 6-positions of the pyridine ring and a hydroxymethyl (-CH2OH) group at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine, which modulate reactivity and bioavailability.

Properties

IUPAC Name |

(2,6-difluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXVIWNFMWKXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-pyridyl)methanol typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the pyridine ring. For example, 3,6-Difluoro-2-methoxypyridine can be synthesized from 2,3,6-trifluoropyridine in methanol in the presence of sodium methoxide .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized fluorinating agents. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3-pyridyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (2,6-Difluoropyridin-3-yl)carboxylic acid, while reduction can produce (2,6-Difluoropyridin-3-yl)methylamine.

Scientific Research Applications

Chemistry

- Building Block for Complex Compounds : (2,6-Difluoro-3-pyridyl)methanol serves as a precursor for synthesizing more complex fluorinated compounds, which are crucial in developing new materials with specific properties .

Biology

- Enzyme Interaction Studies : The compound is utilized in research to study enzyme interactions and metabolic pathways. Its fluorinated structure allows for enhanced binding affinities with various biological targets .

Medicine

- Pharmaceutical Development : Due to its enhanced biological activity, this compound is explored as a potential pharmaceutical agent. Research indicates that fluorinated pyridines can exhibit improved pharmacokinetic properties, making them suitable candidates for drug development .

Industrial Applications

- Advanced Materials Development : The compound is employed in creating materials with specific electronic and optical properties. Its unique characteristics make it valuable for applications in electronics and photonics .

Case Study 1: Anticancer Research

A recent study investigated the efficacy of this compound derivatives in inhibiting B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma (DLBCL). The optimized compound demonstrated potent inhibition with an IC50 value of 4.8 nM, indicating its potential as a therapeutic agent against certain cancers .

Case Study 2: Antimicrobial Activity

In antimicrobial studies, derivatives of this compound were tested against various microbial strains. Results showed significant inhibition against Gram-negative bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-pyridyl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Research Implications

- Catalysis : The electron-deficient pyridine core in the target compound could serve as a ligand in metal-catalyzed reactions, leveraging fluorine’s inductive effects.

- Environmental Impact : Fluorinated compounds generally exhibit greater persistence than chlorinated analogs , necessitating studies on degradation pathways.

Biological Activity

(2,6-Difluoro-3-pyridyl)methanol is a fluorinated pyridine derivative that has garnered attention for its unique biological properties and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The presence of fluorine atoms in the pyridine ring significantly alters the compound’s reactivity and biological activity. The specific substitution pattern of the fluorine atoms at positions 2 and 6 enhances the compound's ability to form strong hydrogen bonds, which can influence its interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The fluorine atoms increase the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This enhanced permeability facilitates interactions with enzyme active sites, potentially leading to inhibition or activation of various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, compounds structurally related to this compound have shown selective inhibitory activity against fibroblast growth factor receptors (FGFR), which are implicated in various cancers .

| Compound | Target | IC50 Value | Selectivity |

|---|---|---|---|

| 6O | FGFR4 | 75.3 nM | 398-664 fold over FGFR1-3 |

| BLU9931 | FGFR4 | Not specified | Control |

Enzyme Inhibition

The compound has also been studied for its potential to inhibit enzymes involved in metabolic pathways. The inhibitory effects observed in certain studies suggest that this compound could modulate metabolic processes, which may have implications for treating metabolic disorders .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae, reporting significant inhibition zones compared to standard antibiotics .

- Cancer Research : Another study focused on the compound's FGFR inhibitory activity, revealing that derivatives exhibited potent anti-proliferative effects against hepatocellular carcinoma cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.